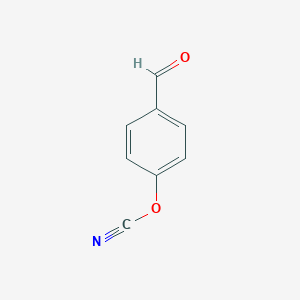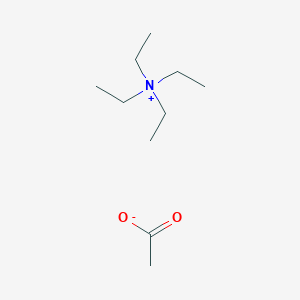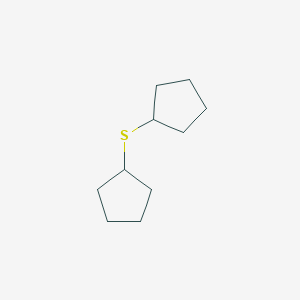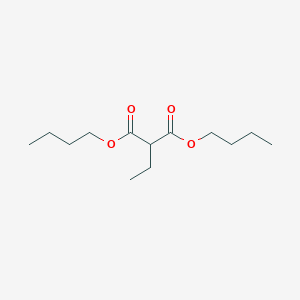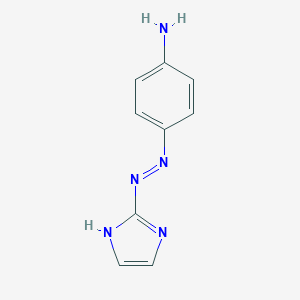
4-((1H-Imidazol-2-yl)azo)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-Imidazol-2-yl)azo)aniline, commonly known as IAA, is a synthetic dye used in biochemical research as a pH indicator. It is a yellow to orange powder that is soluble in water and ethanol. IAA is a useful tool for studying enzyme kinetics, protein-protein interactions, and intracellular pH changes.
科学的研究の応用
IAA is widely used as a pH indicator in biochemical research. It is commonly used to monitor the pH changes in enzymatic reactions, protein-protein interactions, and intracellular pH changes. IAA is also used to study the mechanism of action of ion channels and transporters. It has been used to investigate the pH dependence of the activity of the Na+/H+ exchanger in mammalian cells and the Cl−/HCO3− exchanger in red blood cells.
作用機序
IAA is a pH-sensitive dye that changes color in response to changes in pH. It exists in two forms, a protonated form (IAAH) and a deprotonated form (IAA−). The absorption spectra of these two forms are different, with IAAH absorbing at 430 nm and IAA− absorbing at 590 nm. The ratio of the absorbance at these two wavelengths is proportional to the pH of the solution. At low pH, IAAH is the predominant form, and at high pH, IAA− is the predominant form.
生化学的および生理学的効果
IAA has no known biochemical or physiological effects on cells or organisms. It is a non-toxic dye that is widely used in biochemical research.
実験室実験の利点と制限
IAA is a useful tool for studying enzyme kinetics, protein-protein interactions, and intracellular pH changes. Its advantages include its sensitivity to pH changes, its ease of use, and its non-toxicity. However, IAA has some limitations. It is not suitable for use in solutions containing high concentrations of proteins or other interfering substances. It is also not suitable for use in solutions with extreme pH values.
将来の方向性
There are several future directions for the use of IAA in biochemical research. One possible direction is the development of new pH-sensitive dyes with improved properties, such as increased sensitivity or broader pH range. Another direction is the use of IAA in combination with other techniques, such as fluorescence resonance energy transfer (FRET) or Förster resonance energy transfer (FRET), to study protein-protein interactions and intracellular signaling pathways. Finally, IAA could be used in the development of new diagnostic tools for diseases such as cancer, which are characterized by changes in intracellular pH.
合成法
The synthesis of IAA involves the reaction of 2-nitroaniline and imidazole in the presence of a reducing agent such as zinc dust. The reaction proceeds via a diazo coupling reaction to form the final product. The purity of IAA can be improved by recrystallization from a suitable solvent.
特性
CAS番号 |
1573-51-9 |
|---|---|
製品名 |
4-((1H-Imidazol-2-yl)azo)aniline |
分子式 |
C9H9N5 |
分子量 |
187.2 g/mol |
IUPAC名 |
4-(1H-imidazol-2-yldiazenyl)aniline |
InChI |
InChI=1S/C9H9N5/c10-7-1-3-8(4-2-7)13-14-9-11-5-6-12-9/h1-6H,10H2,(H,11,12) |
InChIキー |
DMOZFEVGVJMQTB-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1N)NN=C2N=CC=N2 |
SMILES |
C1=CC(=CC=C1N)N=NC2=NC=CN2 |
正規SMILES |
C1=CC(=CC=C1N)N=NC2=NC=CN2 |
その他のCAS番号 |
1573-51-9 |
同義語 |
2-[(4-Aminophenyl)azo]-1H-imidazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



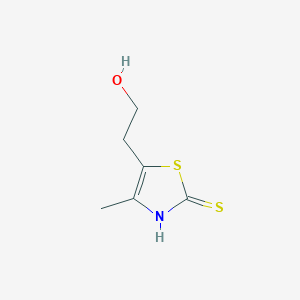
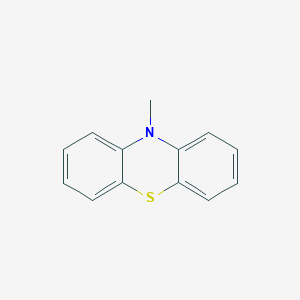
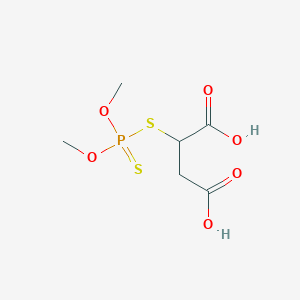
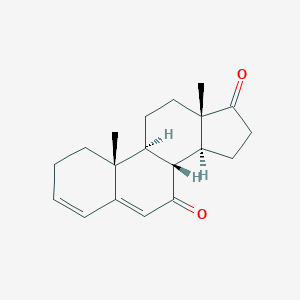
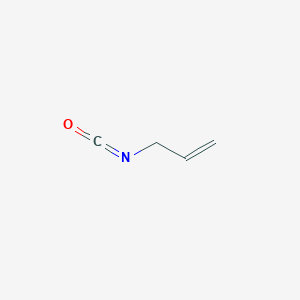
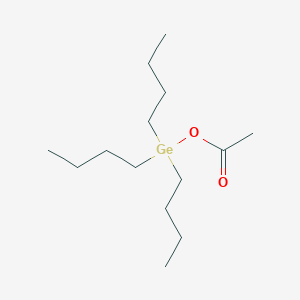
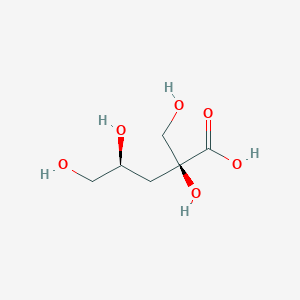

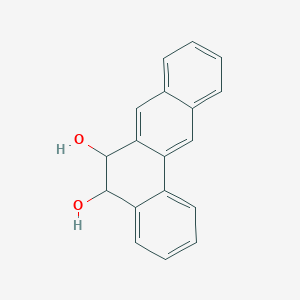
![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
